N-(3-fluoro-4-methylphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O2S/c1-8-3-4-10(6-11(8)15)17-12(19)7-21-13-5-9(2)16-14(20)18-13/h3-6H,7H2,1-2H3,(H,17,19)(H,16,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYLEJNSSXYTCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=O)NC(=C2)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methylphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrimidinone Moiety: This can be achieved through the condensation of appropriate starting materials such as urea and β-ketoesters under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiols or disulfides.
Coupling with the Fluorinated Aromatic Ring: The final step involves coupling the pyrimidinone-sulfanyl intermediate with the fluorinated aromatic amine using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-4-methylphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyrimidinone moiety can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide would depend on its specific biological target. Generally, compounds of this nature may exert their effects by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.
Interacting with Receptors: Modulating receptor activity by acting as agonists or antagonists.
Affecting Cellular Pathways: Influencing cellular signaling pathways, leading to changes in gene expression or protein activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing key structural motifs, including sulfanylacetamide linkages, substituted phenyl groups, and heterocyclic cores. Data are synthesized from crystallographic, synthetic, and bioactivity studies.
Structural and Physicochemical Comparisons
Table 1: Molecular Properties of Selected Sulfanylacetamide Derivatives
Key Observations:
- Heterocyclic Core : The 1,2-dihydropyrimidin-2-one core (common in the target and analogs from ) provides hydrogen-bonding sites for enzyme interactions, contrasting with the 1,3,4-oxadiazole in compounds, which prioritizes π-π stacking .
- Chlorine vs. Methyl Substituents : Chlorinated analogs (e.g., 428.5 g/mol compound ) exhibit higher molecular weights and distinct electronic profiles, which may alter binding kinetics compared to methyl/fluoro-substituted derivatives.
Bioactivity Trends in Structural Analogs
While direct bioactivity data for the target compound are absent in the evidence, analogs with sulfanylacetamide scaffolds demonstrate diverse biological roles:
- Enzyme Inhibition: Compounds with dihydropyrimidinone cores (e.g., 344.21 g/mol analog ) show affinity for cholinesterases and lipoxygenases, attributed to the core’s hydrogen-bonding capacity.
- Receptor Modulation: Triazole-containing sulfanylacetamides like OLC-12 () act as Orco agonists, suggesting that the target compound’s dihydropyrimidinone core might similarly engage ion channels or receptors .
- Antimicrobial Potential: Chlorinated derivatives (e.g., ) exhibit moderate activity against microbial targets, likely due to halogen-enhanced electrophilicity .
Biological Activity
N-(3-fluoro-4-methylphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Synthesis
The compound features a fluorinated aromatic ring , a pyrimidinone moiety , and a sulfanylacetamide linkage . The synthesis typically involves several steps:
- Formation of the Pyrimidinone Moiety : Achieved through the condensation of urea and β-ketoesters.
- Introduction of the Sulfanyl Group : Accomplished via nucleophilic substitution using thiols.
- Coupling with the Fluorinated Aromatic Ring : This final step utilizes coupling reagents like EDCI or DCC in the presence of a base.
Mechanisms of Biological Activity
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active or allosteric sites.
- Receptor Modulation : It could act as an agonist or antagonist at various receptors.
- Cellular Pathway Influence : The compound may alter signaling pathways, affecting gene expression and protein activity.
Antimicrobial Effects
Compounds containing similar motifs have demonstrated moderate to good antimicrobial activity. For example, derivatives with thiazolidinone scaffolds exhibited significant inhibitory effects against bacterial strains. The presence of the pyrimidinone moiety in our compound may enhance its antimicrobial properties.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated similar pyrimidinone derivatives and found IC50 values in the low micromolar range against viral targets. |
| Study 2 | Reported that thiazolidinone derivatives showed high potency against bacterial strains with IC50 values ranging from 0.96 to 2.1 µM. |
| Study 3 | Highlighted the importance of fluorinated compounds in enhancing bioactivity against various pathogens. |
Q & A
Q. Structural Verification :
- X-ray Crystallography : Determines bond lengths (e.g., C–S = 1.78 Å), angles, and dihedral angles (e.g., 60.5° between aromatic rings in analogs) .
- Spectroscopy : ¹H/¹³C NMR confirms proton environments and carbon frameworks; HRMS validates molecular weight (e.g., m/z 309.78 for C12H12ClN5OS) .
Advanced: How can computational methods optimize synthetic pathways and predict reaction outcomes?
Methodological Answer:
- Quantum Chemical Calculations : Density functional theory (DFT) identifies transition states and intermediates, guiding solvent selection (e.g., polar aprotic solvents for SN2 reactions) .
- ICReDD Framework : Combines reaction path searches with experimental feedback loops. For example, multi-parameter optimization via Design of Experiments (DOE) reduces trial-and-error by prioritizing variables like stoichiometry and temperature .
- Example : Reaction barriers calculated at the B3LYP/6-31G* level predict optimal catalyst loading (e.g., 5 mol% Pd for cross-coupling) .
Basic: What crystallographic data elucidate the compound’s molecular conformation?
Methodological Answer:
Single-crystal X-ray diffraction provides critical structural insights:
| Parameter | Value | Source Compound |
|---|---|---|
| Space group | P2₁/c | C12H12ClN5OS |
| Unit cell dimensions | a = 18.220 Å, b = 8.118 Å, c = 19.628 Å | |
| Dihedral angle | 60.5° between aromatic rings |
Hydrogen-bonding networks (e.g., N–H···O) stabilize the crystal lattice, as observed in N-(4-chlorophenyl) analogs .
Advanced: How to resolve contradictions in biological activity data across assays?
Methodological Answer:
- Orthogonal Validation : Use surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to cross-validate binding affinities .
- Meta-Analysis : Aggregate data under standardized protocols (e.g., fixed IC50 measurement conditions) to identify outliers. For example, penicillin-related amides show variability due to cell-line-specific uptake .
- Dose-Response Curves : Perform 8-point dilution series to ensure reproducibility and minimize false positives .
Basic: Which spectroscopic and chromatographic methods assess purity and stability?
Methodological Answer:
- HPLC-UV/Vis : Purity ≥95% with a C18 column (acetonitrile/water gradient) .
- Stability Studies : Accelerated degradation under varied pH (2–12) and temperature (40–60°C) monitors decomposition via LC-MS .
- Elemental Analysis : Confirms stoichiometry (e.g., %C deviation <0.3%) .
Advanced: How to design SAR studies for derivatives targeting specific biological pathways?
Methodological Answer:
- Fragment-Based Drug Design (FBDD) : Introduce substituents (e.g., -F → -Cl at the 3-position) and assess activity via kinase inhibition assays .
- Computational Docking : AutoDock Vina or Schrödinger predicts binding modes to targets (e.g., dihydrofolate reductase). Validate with IC50 measurements .
- Feedback Loops : ICReDD integrates synthetic feasibility (e.g., yield >70%) with activity data to prioritize derivatives .
Basic: What are the key considerations for selecting reaction solvents and catalysts?
Methodological Answer:
- Solvent Polarity : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance nucleophilicity in SN2 reactions .
- Catalyst Screening : Pd(OAc)₂ or CuI for cross-coupling; optimize loading via DOE (e.g., 2–10 mol%) .
- Byproduct Analysis : GC-MS identifies undesired intermediates (e.g., dimerization products) .
Advanced: How to apply statistical DOE in optimizing reaction yields?
Methodological Answer:
- Factorial Design : Screen variables (temperature, catalyst loading, solvent ratio) using a 2³ factorial matrix. For example:
| Factor | Low Level | High Level |
|---|---|---|
| Temperature (°C) | 25 | 60 |
| Catalyst (mol%) | 2 | 10 |
| Solvent (DMF:H2O) | 9:1 | 7:3 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
